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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde

Cat. No.: B134019

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for
3,4,5-Trimethoxybenzaldehyde (C10H1204), a vital intermediate in the synthesis of various
pharmaceutical compounds.[1] This document is intended for researchers, scientists, and
professionals in the field of drug development, offering detailed spectroscopic data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 3,4,5-
Trimethoxybenzaldehyde, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 3,4,5-Trimethoxybenzaldehyde

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
9.88 Singlet 1H Aldehyde (-CHO)
7.14 Singlet 2H Aromatic (Ar-H)
3.94 Singlet 9H Methoxy (-OCH3)
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Solvent: CDCls, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data for 3,4,5-Trimethoxybenzaldehyde

Chemical Shift (d) ppm

Assignment

191.2 Aldehyde Carbonyl (C=0)
153.7 Aromatic Carbon (C-O)
143.6 Aromatic Carbon (C-O)
131.8 Aromatic Carbon (C-CHO)
106.8 Aromatic Carbon (C-H)
61.1 Methoxy Carbon (-OCHs)
56.4 Methoxy Carbon (-OCHs)

Solvent: CDClIs, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 3,4,5-Trimethoxybenzaldehyde

Wavenumber (cm—2) Intensity Assignment
~3030 Weak Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi

2850 & 2750 Medium

doublet)[2][3]

Aromatic Aldehyde C=0
~1705 Strong, Sharp

Stretch[2][4]
1600 & 1500 Medium Aromatic C=C Ring Stretch[2]
~1250 & ~1040 Strong Aryl Ether C-O Stretch[5][6][7]

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for 3,4,5-Trimethoxybenzaldehyde

miz lon Method

196 [M]*+ Electron lonization (EI)[8]
181 [M-CHs]* El

125 El

110 El

Molecular Weight: 196.20 g/mol [8]

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the
spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to elucidate the carbon-hydrogen
framework of the molecule.

Methodology:

o Sample Preparation: Accurately weigh 5-25 mg of 3,4,5-Trimethoxybenzaldehyde for *H
NMR or 50-100 mg for 3C NMR. The solid sample is dissolved in approximately 0.6 mL of a
deuterated solvent, typically Chloroform-d (CDCIs), in a clean vial.

o Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube
using a pipette, ensuring no solid particles are present. The liquid column should be between
4.0 to 5.0 cm.

e Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR
spectrometer.

o Data Acquisition: The experiment begins with locking onto the deuterium signal of the solvent
to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.
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The probe is tuned to the specific nucleus (*H or 13C) and the data is acquired using an
appropriate pulse sequence. Tetramethylsilane (TMS) is commonly used as an internal
standard for chemical shift referencing.

IR Spectroscopy

Objective: To identify the functional groups present in 3,4,5-Trimethoxybenzaldehyde by
measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

o Sample Preparation: A small amount (approx. 50 mg) of solid 3,4,5-
Trimethoxybenzaldehyde is dissolved in a few drops of a volatile solvent like methylene
chloride.

o Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The
solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

o Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The
IR spectrum is then recorded, plotting the percentage of light transmitted against the
wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 3,4,5-
Trimethoxybenzaldehyde.

Methodology (Electron lonization - EIl):

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized in a high vacuum.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam. This
process knocks an electron off the molecule, forming a positively charged molecular ion
(IM]*), which is a radical cation.

o Fragmentation: The high energy of the electron beam often causes the molecular ion to
break apart into smaller, charged fragments.
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e Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are
accelerated by an electric field and then deflected by a magnetic field. The degree of
deflection depends on the mass-to-charge ratio (m/z) of the ion.

» Detection: A detector records the abundance of ions at each m/z value, generating a mass
spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an
organic compound like 3,4,5-Trimethoxybenzaldehyde.

Pure Compound
(3,4,5-Trimethoxybenzaldehyde)

!

NMR Spectroscopy ~
(H & 12C) IR Spectroscopy > Mass Spectrometry
Y
Structural Information Functional Groups Molecular Weight &
(Carbon-Hydrogen Framework) (Aldehyde, Ether, Aromatic) Fragmentation Pattern

!

Data Integration &
Structure Elucidation

( Confirmed Structure )

Click to download full resolution via product page

Caption: Logical workflow for compound identification using spectroscopic methods.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b134019?utm_src=pdf-body
https://www.benchchem.com/product/b134019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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